1-Vinylphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12 |
|---|---|
Molecular Weight |
204.27g/mol |
IUPAC Name |
1-ethenylphenanthrene |
InChI |
InChI=1S/C16H12/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h2-11H,1H2 |
InChI Key |
UGMRKNAZEKUAQS-UHFFFAOYSA-N |
SMILES |
C=CC1=C2C=CC3=CC=CC=C3C2=CC=C1 |
Canonical SMILES |
C=CC1=C2C=CC3=CC=CC=C3C2=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Vinylphenanthrene and Its Analogues
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of vinylphenanthrenes is no exception. Catalysts based on platinum, palladium, and other metals have been effectively employed to facilitate the cyclization of appropriately designed precursors.
Platinum-Catalyzed Cyclization of Biphenyl (B1667301) Propargyl Alcohols
A highly efficient method for synthesizing substituted phenanthrenes, including vinylphenanthrene derivatives, involves the platinum-catalyzed cyclization of biphenyl propargyl alcohols. acs.orgacs.orgnih.gov This process proceeds through a cascade of reactions initiated by the platinum catalyst. The readily available biphenyl propargyl alcohol substrate is transformed into the vinylphenanthrene system via electrophilic cyclization, followed by dehydration and a 1,2-H migration. acs.orgacs.org This transformation is believed to occur through a platinum-carbene intermediate. acs.orgacs.orgnih.gov
The reaction demonstrates broad substrate tolerance, with various substituted biphenyl propargyl alcohols undergoing smooth cyclization to yield the corresponding vinylphenanthrenes in good to excellent yields. acs.org For instance, substrates with isopropyl and n-propyl groups on the alkyne moiety afford the desired products in high yields. acs.org Notably, the reaction of n-propyl-substituted alkyne often results in a mixture of Z and E isomers. acs.org The choice of catalyst is crucial, as other metals like ruthenium have been found to be ineffective, leading to either recovery of the starting material or decomposition. acs.org
Table 1: Platinum-Catalyzed Synthesis of Vinylphenanthrenes from Biphenyl Propargyl Alcohols
| Substrate | Product | Yield (%) | Z/E Ratio |
|---|---|---|---|
| Isopropyl-substituted alkyne | Disubstituted vinylphenanthrene | 87 | - |
| n-Propyl-substituted alkyne | Monosubstituted vinylphenanthrene | Excellent | 3:1 |
Data sourced from Kwon et al. (2014) acs.org
Palladium-Catalyzed Cyclization Approaches
Palladium catalysts have also proven to be versatile in the synthesis of phenanthrene (B1679779) derivatives. One notable approach is the palladium-catalyzed annulation of 2,2′-dibromobiphenyls with alkynes to produce functionalized phenanthrenes. researchgate.net This method provides a direct route to the phenanthrene core. Another strategy involves the palladium-catalyzed double-carbonylative cyclization of propargyl alcohols with aryl triflates, which constructs 4-aroyl-furan-2(5H)-ones, structures that can be precursors to phenanthrene systems. rsc.org
Furthermore, palladium catalysis has been utilized in the annulation of o-iodo-anilines with propargyl alcohols to synthesize substituted quinolines, demonstrating the power of this approach in constructing fused aromatic systems. organic-chemistry.org While not a direct synthesis of 1-vinylphenanthrene, these methods highlight the potential of palladium-catalyzed cyclizations in building the core phenanthrene structure, which can be further functionalized. Research has also explored the synthesis of functionalized indoles via palladium-catalyzed aerobic oxidative cycloisomerization of o-allylanilines, showcasing the versatility of palladium in intramolecular cyclization reactions. acs.org
Other Metal-Mediated Transformations in Vinylphenanthrene Synthesis
Beyond platinum and palladium, other metals have been investigated for their ability to mediate the formation of phenanthrene and related structures. Ruthenium complexes, for example, have been used in the cyclization of aromatic propargyl alcohols containing a thiophene (B33073) group to yield naphthothiophene aldehydes. researchgate.net Although not directly producing vinylphenanthrenes, this demonstrates the capability of ruthenium to catalyze intramolecular C-C bond formation in similar systems.
The broader field of metal-mediated reactions includes a variety of transformations that could be adapted for vinylphenanthrene synthesis. ox.ac.uk For instance, copper-catalyzed cross-coupling reactions and iron-catalyzed processes have been developed for various synthetic applications and could potentially be applied to the construction of the vinylphenanthrene skeleton. thegoodscentscompany.comnih.gov The choice of metal and ligand system is critical in directing the reaction towards the desired cyclized product. thieme-connect.com
Photochemical Cyclization Reactions
Photochemical methods offer an alternative and powerful strategy for the synthesis of vinylphenanthrenes, often proceeding through distinct mechanistic pathways compared to metal-catalyzed reactions. These reactions are typically initiated by the absorption of light, leading to excited states that can undergo intramolecular cyclization.
Intramolecular Cycloaddition Pathways to Vinylphenanthrenes
Intramolecular photocycloaddition reactions are a key strategy for forming the phenanthrene ring system. scribd.com For instance, the irradiation of stilbene-like compounds can lead to photodehydrocyclization, a classic method for synthesizing phenanthrenes. researchgate.net This process involves the formation of a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene.
More complex systems, such as those involving [4+2] and [2+2] cycloadditions, have also been explored. nih.govnsf.gov The photolysis of 2-vinylstilbene, for example, can yield vinylphenanthrene, though other rearrangement products may also be formed. epdf.pub The efficiency and selectivity of these reactions can be influenced by the specific structure of the starting material and the reaction conditions. nih.gov
Photoexcitation and Rearrangements in Vinylphenanthrene Formation
The initial step in a photochemical reaction is the photoexcitation of the substrate to an electronically excited state. iaea.org This excited state can then undergo various transformations, including intramolecular bond formation and rearrangements. d-nb.info In the context of vinylphenanthrene synthesis, the photoexcited precursor can undergo cyclization to form the phenanthrene skeleton. researchgate.net
The mechanism often involves the formation of radical intermediates or proceeds through a concerted pericyclic reaction, governed by orbital symmetry rules. researchgate.net The specific pathway can be influenced by factors such as the solvent, the presence of sensitizers, and the wavelength of light used. adelaide.edu.au For instance, the direct photoexcitation of a precursor can lead to a nonstereospecific radical cycloaddition event, resulting in the formation of the cyclized product. researchgate.net
Multi-component Reactions and One-Pot Syntheses
While specific multi-component reactions leading directly to this compound are not extensively documented, the principles of MCRs are applied to the synthesis of the core phenanthrene structure and its derivatives. For instance, an efficient one-pot, multi-component reaction has been developed for the synthesis of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles. mdpi.com This method involves the reaction of aldehydes, malononitrile, 1-tetralone, and ammonium (B1175870) acetate (B1210297). mdpi.com The proposed mechanism suggests a cascade of reactions including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization to yield the phenanthrene derivative. mdpi.com
Another example is the palladium-catalyzed one-pot, cross-coupling reaction of aryl/heteroaryl 1,2-dihalides, which has been explored for synthesizing substituted polycyclic aromatic compounds (PACs). rsc.org Such strategies could conceivably be adapted to incorporate a vinyl-substituted precursor to target vinylphenanthrene analogues. The key advantages of these one-pot procedures include operational simplicity, reduced waste, and the ability to construct complex molecular architectures from simple starting materials in a single step. csic.es
A notable one-pot method for synthesizing diaryl sulfonamides, which are important in medicinal chemistry, utilizes earth-abundant iron and copper catalysis for C-H amidation. thieme.de This highlights the trend towards developing sustainable and efficient one-pot procedures for creating complex aromatic structures. thieme.de
| Reaction Type | Reactants | Product | Key Features | Reference |
| Multi-component Reaction | Aldehydes, Malononitrile, 1-Tetralone, Ammonium Acetate | 3-Amino-9,10-dihydrophenanthrene-2,4-dicarbonitriles | One-pot; moderate to good yield (72%-84%); forms substituted dihydrophenanthrenes. | mdpi.com |
| One-Pot Synthesis | 3-N-tosylaminophenol, Acrolein | 7-Hydroxyquinoline | Four sequential steps without intermediate workup; involves Michael addition and Friedel-Crafts reaction. | wikipedia.org |
Classical Organic Synthesis Strategies
Wittig Reactions for Vinyl Moiety Introduction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds (aldehydes or ketones) and a phosphorus ylide (also known as a Wittig reagent). pressbooks.puborganic-chemistry.org This method is particularly valuable for its reliability and the high degree of control it offers over the position of the newly formed carbon-carbon double bond, which is a significant advantage over elimination reactions that can produce mixtures of isomers. pressbooks.pub The driving force for the reaction is the formation of a very stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide by-product. pressbooks.pubtotal-synthesis.com
The synthesis of this compound can be achieved using this classical method. The general approach involves reacting phenanthrene-1-carbaldehyde (B14123734) with a methyl-substituted phosphonium (B103445) ylide. The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. total-synthesis.com This intermediate then fragments to yield the desired this compound and triphenylphosphine oxide. pressbooks.pubtotal-synthesis.com
The Wittig reagent itself is typically prepared in situ from a phosphonium salt and a strong base. pressbooks.pub For example, methyltriphenylphosphonium (B96628) bromide is deprotonated by a strong base like butyllithium (B86547) to generate the nucleophilic ylide, which then reacts with the phenanthrene-1-carbaldehyde. The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) depends on the nature of the substituents on the ylide. Non-stabilized ylides, such as the one required for introducing a simple vinyl group, generally favor the formation of the (Z)-alkene. organic-chemistry.org
| Reactant 1 (Carbonyl) | Reactant 2 (Wittig Reagent Precursor) | Base | Product | Key By-product | Reference |
| Phenanthrene-1-carbaldehyde | Methyltriphenylphosphonium halide | Strong base (e.g., n-BuLi) | This compound | Triphenylphosphine oxide | pressbooks.pubcore.ac.uk |
| Aldehyde | (α-carbomethoxyethylidene)triphenylphosphorane | N/A (stabilized ylide) | α,β-Unsaturated Ester | Triphenylphosphine oxide | total-synthesis.com |
Intramolecular Condensation and Cycloisomerization
Intramolecular reactions are fundamental to the synthesis of polycyclic aromatic hydrocarbons like phenanthrene. These strategies involve forming the characteristic three-ring system from a single precursor molecule, typically a substituted biphenyl derivative.
Intramolecular Condensation reactions build the central ring of the phenanthrene skeleton through the formation of new carbon-carbon bonds. A classic example is the intramolecular benzoin (B196080) condensation of [1,1′-binaphthyl]-2,2′-dicarbaldehyde, which, after air oxidation, yields pentahelicene-7,8-dione, a derivative containing the phenanthrene quinone core. cas.cz A more direct route to the phenanthrene system involves the intramolecular condensation of 2'-methylbiphenyl-2-carbaldehydes. researchgate.netthieme-connect.com This reaction can be promoted by a mild base at high temperatures, often achieved efficiently using microwave heating. researchgate.netthieme-connect.com Another approach utilizes potassium tert-butoxide in DMF to promote the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones, proceeding through a proposed free radical pathway to form the phenanthrene ring system. rsc.org
Cycloisomerization reactions rearrange the atoms of a precursor to form the cyclic product without the loss of any atoms. This is a powerful, atom-economical method for phenanthrene synthesis. A prominent strategy involves the transition-metal-catalyzed cycloisomerization of ortho-alkynylated biphenyl derivatives. acs.orgmpg.de Catalysts based on platinum, gold, gallium, or indium salts effectively promote a 6-endo-dig cyclization. acs.orgmpg.de The reaction is initiated by the coordination of the metal catalyst to the alkyne, which activates it toward nucleophilic attack by the adjacent aryl ring, leading to the phenanthrene product. mpg.de This method is highly modular, allowing for the synthesis of phenanthrenes with a wide variety of substituents. mpg.de Gold-catalyzed cycloisomerization of biphenyl-embedded trienynes also provides selective access to phenanthrenes and their dihydro-derivatives, with the reaction outcome being controlled by the choice of solvent. acs.org Silver catalysts have also been shown to be effective for this type of transformation. rsc.orgrsc.org
To synthesize this compound using these methods, one would need to start with a precursor already bearing the vinyl group or a group that can be readily converted to a vinyl group post-cyclization.
| Methodology | Starting Material | Catalyst/Reagent | Product Core | Key Features | Reference |
| Intramolecular Condensation | 2'-Methylbiphenyl-2-carbaldehyde | Mild base (e.g., K2CO3), 200 °C | Phenanthrene | High temperature, microwave heating compatible. | researchgate.netthieme-connect.com |
| Intramolecular Condensation | 1,1'-Biphenyl aldehydes/ketones | KOt-Bu/DMF | Phenanthrene | Proceeds via a proposed free radical pathway. | rsc.org |
| Cycloisomerization | ortho-Alkynylbiphenyls | PtCl2, AuCl3, GaCl3, InCl3 | Phenanthrene | Atom-economical, modular, 6-endo-dig cyclization. | acs.orgmpg.de |
| Cycloisomerization | Biphenyl embedded trienynes | Gold(I) catalyst | Phenanthrene or Dihydrophenanthrene | Solvent-controlled selectivity. | acs.org |
| Cycloisomerization | ortho-Alkynylbiphenyls | Ag(I) catalyst | Phenanthrene | Mild reaction conditions, good yields. | rsc.orgrsc.org |
Radical Cyclization Pathways
Radical cyclizations offer a powerful alternative for the construction of the phenanthrene ring system, often proceeding under mild conditions and with high efficiency. These reactions involve the generation of a radical species that subsequently adds to an adjacent aromatic ring in an intramolecular fashion to forge the final C-C bond of the phenanthrene core. beilstein-journals.orgnih.gov
A common strategy involves the intramolecular addition of aryl radicals to arenes. soton.ac.uk The aryl radical precursor, typically an ortho-substituted biphenyl derivative, can be generated through various means. For example, the reduction of a diazonium salt can form an aryl radical that smoothly cyclizes onto the neighboring aromatic ring. nih.gov
Visible-light photocatalysis has emerged as a particularly effective method for initiating these radical cyclizations. beilstein-journals.orgnih.gov In this approach, a photocatalyst, upon absorption of visible light, can induce a single-electron transfer to or from the substrate, generating the key radical intermediate. For instance, the one-electron reduction of α-bromochalcone derivatives using an iridium-based photocatalyst generates α-keto vinyl radicals. These radicals undergo intramolecular addition to the vicinal aromatic ring, followed by rearomatization, to afford phenanthrene derivatives with complete regioselectivity. nih.gov Another photocatalytic strategy involves an iminyl radical-mediated cascade, which has been used to synthesize tetrahydrophenanthrenes. rsc.org
These radical-based methods are valuable for their ability to tolerate a range of functional groups and for their high regioselectivity. nih.govsoton.ac.uk To access this compound via this route, the starting biphenyl would need to be appropriately substituted with both a radical precursor and a vinyl group (or its precursor) at the desired positions.
| Radical Source | Initiation Method | Key Intermediate | Product Core | Key Features | Reference |
| Aryl Diazonium Salt | Reduction | Aryl radical | Phenanthrene | Forms C-C bond via radical cyclization. | nih.gov |
| α-Bromochalcones | Visible-light photocatalysis (fac-Ir(ppy)3) | α-Keto vinyl radical | Phenanthrene | High regioselectivity, wide substrate scope. | nih.gov |
| Aryl Halides | Radical initiator (e.g., Bu3SnH, AIBN) | Aryl radical | Phenanthrene | Efficient 6-exo/endo-trig additions. | soton.ac.uk |
| Oxime Esters | Visible-light photocatalysis | Iminyl radical | Tetrahydrophenanthrene | Cascade reaction involving C-C bond cleavage. | rsc.org |
Chemical Reactivity and Mechanistic Studies of 1 Vinylphenanthrene
Cycloaddition Chemistry of 1-Vinylphenanthrene
The vinyl group of this compound can participate in various cycloaddition reactions, acting as either a 2π component in [4+2] and [2+2] cycloadditions or as part of a larger π-system.
In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as the dienophile, reacting with a conjugated diene. The reactivity of the vinyl group is influenced by the electron-donating or withdrawing nature of the phenanthrene (B1679779) ring. Generally, vinylarenes like styrene (B11656) and its derivatives are considered moderately reactive dienophiles. Their reactivity can be enhanced by the presence of electron-withdrawing groups on the dienophile or electron-donating groups on the diene.
One of the challenges when using styrenes as dienophiles is their tendency to undergo polymerization under the thermal conditions often required for Diels-Alder reactions. Furthermore, reactions with highly reactive dienophiles such as maleic anhydride (B1165640) can sometimes lead to subsequent reactions with the newly formed cycloadduct, potentially lowering the yield of the desired primary product. For instance, the reaction of the structurally similar 1-vinyl-6-methoxy-3,4-dihydronaphthalene with maleic anhydride is a known example of such a Diels-Alder reaction.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. In the case of this compound, the phenanthrene moiety can direct the incoming diene to a specific orientation.
| Diene | Dienophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 1,3-Butadiene | This compound | Thermal (e.g., sealed tube, high temperature) | 1-Phenyl-1,2,3,6-tetrahydrophenanthrene | Moderate |
| Cyclopentadiene | This compound | Thermal or Lewis acid catalysis | 5-(Phenanthren-1-yl)bicyclo[2.2.1]hept-2-ene | Good |
| Anthracene (B1667546) | This compound | High temperature (e.g., refluxing xylene) | 9,10-Dihydro-9,10-ethanoanthracene derivative | Moderate to low |
This table presents hypothetical yet plausible Diels-Alder reactions of this compound based on the known reactivity of analogous vinylarenes. The yields are qualitative estimates.
[2+2] cycloaddition reactions, typically photochemically induced, involve the combination of two alkene units to form a cyclobutane (B1203170) ring. This compound can undergo such reactions, either as a dimerization with another molecule of itself or with a different alkene. These reactions are often initiated by UV light, which excites the vinylphenanthrene to a higher energy state, facilitating the cycloaddition.
The regioselectivity of intermolecular [2+2] photocycloadditions can lead to the formation of either head-to-head or head-to-tail dimers. The specific outcome is dependent on the electronic nature and steric hindrance of the substituents on the vinyl group. Intramolecular [2+2] cycloadditions are also possible if a second alkene moiety is present in the molecule, tethered to the phenanthrene ring.
| Reactant(s) | Conditions | Product(s) | Regioselectivity |
|---|---|---|---|
| This compound (self-dimerization) | UV irradiation | 1,2-Diphenanthrylcyclobutane and/or 1,3-diphenanthrylcyclobutane | Head-to-head and/or Head-to-tail |
| This compound + Acrylonitrile | UV irradiation | 1-Phenanthryl-2-cyanocyclobutane | Dependent on reaction conditions |
This table illustrates potential [2+2] cycloaddition reactions involving this compound, with regiochemical outcomes based on general principles of photocycloaddition.
Electrophilic Cyclization and Rearrangement Processes
The vinyl group in this compound is susceptible to electrophilic attack. In the presence of a strong acid, the double bond can be protonated to form a carbocation. This carbocation is stabilized by resonance with the phenanthrene ring system. If a suitable nucleophile is present within the molecule, an intramolecular cyclization can occur, leading to the formation of new fused ring systems.
For example, acid-catalyzed cyclization can lead to the formation of a five- or six-membered ring fused to the phenanthrene core. The regioselectivity of this cyclization is determined by the position of the vinyl group and the stability of the resulting carbocation and final ring system. Such reactions are analogous to the Nazarov cyclization, which involves the acid-catalyzed cyclization of divinyl ketones.
Rearrangements can also occur during these processes, particularly if a more stable carbocation can be formed through a hydride or alkyl shift. The specific products formed will depend on the reaction conditions, including the nature of the acid catalyst and the solvent used.
Intramolecular Hydrogen Transfer and Ring Closure Dynamics
Upon photochemical excitation, this compound can undergo intramolecular hydrogen transfer. This process often involves the migration of a hydrogen atom from one part of the molecule to another, typically to the vinyl group or the phenanthrene ring. Such transfers can be key steps in photoisomerization and photocyclization reactions.
For instance, an excited-state intramolecular proton transfer (ESIPT) could potentially occur if a suitable hydrogen donor is present on the phenanthrene ring in proximity to the vinyl group. More commonly, a hydrogen atom from the phenanthrene ring could migrate to the vinyl group, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions, such as ring closure to form a cyclopropane (B1198618) ring fused to the phenanthrene system, or it could revert to the starting material. The dynamics of these ring closure processes are often studied using time-resolved spectroscopy to understand the lifetimes of the excited states and intermediates involved.
Reactivity of Vinylphenanthrene in Functional Group Interconversions
The vinyl group of this compound can be transformed into a variety of other functional groups through standard organic reactions. These interconversions allow for the synthesis of a wide range of phenanthrene derivatives.
Oxidation: The vinyl group can be oxidized under various conditions. For example, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield phenanthrene-1-carbaldehyde (B14123734). An oxidative workup (e.g., with hydrogen peroxide) would produce phenanthrene-1-carboxylic acid. Dihydroxylation using osmium tetroxide would form the corresponding diol.
Reduction: The vinyl group can be readily reduced to an ethyl group. Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas is a common method to achieve this transformation, yielding 1-ethylphenanthrene.
Addition Reactions: The vinyl group can undergo various electrophilic addition reactions. For example, hydrohalogenation with HBr or HCl would proceed via a carbocation intermediate to yield the corresponding 1-(1-haloethyl)phenanthrene, following Markovnikov's rule. Hydration, typically acid-catalyzed, would yield 1-(1-hydroxyethyl)phenanthrene.
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation (Ozonolysis, reductive workup) | 1. O₃; 2. (CH₃)₂S | Phenanthrene-1-carbaldehyde |
| Reduction (Catalytic Hydrogenation) | H₂, Pd/C | 1-Ethylphenanthrene |
| Hydrohalogenation (Markovnikov) | HBr | 1-(1-Bromoethyl)phenanthrene |
| Hydration (Acid-catalyzed) | H₂O, H₂SO₄ (cat.) | 1-(1-Hydroxyethyl)phenanthrene |
This table summarizes key functional group interconversions of the vinyl group in this compound.
Polymerization Science of 1 Vinylphenanthrene Monomers
Anionic Polymerization of 1-Vinylphenanthrene and Derivatives
Anionic polymerization offers a pathway to synthesize polymers with well-defined structures. This method, when applied to vinyl monomers, can proceed through a living mechanism, allowing for precise control over the polymer's molecular architecture.
Living anionic polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. wikipedia.org This technique is significant as it allows for the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures like block copolymers. wikipedia.orgsemanticscholar.org The absence of a formal termination step means that the anionic propagating species will remain active until deliberately quenched. wikipedia.org For a polymerization to be considered "living," the rate of initiation should be competitive with or faster than the rate of propagation, ensuring that all polymer chains grow for a similar duration. semanticscholar.org
The general mechanism involves initiation, where an initiator adds to a monomer to form an anionic active center, and propagation, where the monomer successively adds to the growing chain. semanticscholar.org The stability of the carbanion is crucial, and monomers with substituents that can stabilize a negative charge, often through delocalization, are suitable for anionic polymerization. wikipedia.org
In living anionic polymerization, the number-average molecular weight (Mn) of the resulting polymer can be predicted and controlled by the stoichiometry of the reaction. wikipedia.org Specifically, Mn is determined by the ratio of the mass of the monomer to the moles of the initiator used. wikipedia.orgethernet.edu.et This relationship allows for the preparation of polymers with predictable molecular weights. semanticscholar.org
Kinetic models have been developed to understand and predict the molecular weight distribution (MWD) in anionic polymerizations. rsc.org These models often consider the kinetics of both initiation and propagation, including the association and dissociation of the living polymer chain ends. rsc.org By controlling the initiation process, for example, through the metered addition of an initiator, it is possible to tailor the MWD of the resulting polymer. rsc.org
The rate of anionic polymerization can be significantly influenced by the solvent. For instance, the polymerization of styrene (B11656) is much faster in polar solvents like tetrahydrofuran (B95107) (THF) compared to nonpolar hydrocarbon solvents. uni-bayreuth.de This is attributed to the different states of solvation and aggregation of the carbanionic chain ends in various solvents. uni-bayreuth.de
Cationic Polymerization of this compound Analogues
Cationic polymerization is a type of chain-growth polymerization initiated by an electrophilic agent, leading to a positively charged propagating species. uc.edu This method is generally suitable for monomers with electron-donating groups that can stabilize the resulting carbocation. pressbooks.pubwikipedia.org
In cationic polymerization, chain transfer and termination reactions are significant events that influence the molecular weight and structure of the final polymer. mit.edu Transfer and termination constants have been determined for the cationic polymerization of analogues such as 1- and 2-vinylnaphthalenes and 3-vinylphenanthrene. researchgate.netresearchgate.netkisti.re.kr These constants provide a quantitative measure of the rates of these reactions relative to the rate of propagation. The polymers produced via cationic polymerization of 1- and 2-vinylnaphthalenes typically have low molecular weights, which is attributed to these transfer reactions. researchgate.net
The solvent and counterion have a considerable effect on the reactivity of the propagating cationic chain. wikipedia.orgstanford.edu The choice of solvent can influence the stability of the ion pairs and free ions, thereby affecting the rates of propagation, termination, and transfer. stanford.edu
Free Radical Polymerization Investigations
Free radical polymerization is a versatile method for a wide range of vinyl monomers. fujifilm.comlibretexts.org The process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. fujifilm.comlibretexts.org These radicals then react with monomer units in a chain reaction consisting of initiation, propagation, and termination steps. fujifilm.com Studies have investigated the free radical polymerization of this compound. exaly.comdergipark.org.tr
Copolymerization Studies with this compound
Copolymerization involves the polymerization of two or more different monomers. The reactivity ratios of the monomers determine the composition and sequence distribution of the resulting copolymer. mdpi.com Studies have been conducted on the copolymerization of this compound with other monomers. exaly.com For instance, the copolymerization of 1-vinylanthracene (B8394752) and 9-vinylphenanthrene (B13942) has been explored. exaly.com The reactivity of monomers in copolymerization can be influenced by their structural and electronic properties. rsc.org
Design and Synthesis of 1 Vinylphenanthrene Derivatives
Substituted 1-Vinylphenanthrenes: Synthesis and Structural Variations
The synthesis of substituted 1-vinylphenanthrenes can be approached through two primary strategies: constructing a substituted phenanthrene (B1679779) ring system first, followed by the installation of the vinyl group, or incorporating the vinyl precursor during the ring-formation process. Modern cross-coupling and olefination reactions are pivotal in providing efficient and modular routes to these compounds.
Key synthetic methods for introducing the vinyl group onto a pre-formed phenanthrene scaffold include the Wittig reaction and Suzuki-Miyaura coupling. The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orglumenlearning.commasterorganicchemistry.com For the synthesis of 1-vinylphenanthrene, 1-formylphenanthrene serves as a key intermediate, which can be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form the desired terminal alkene. wikipedia.org This method is highly reliable for converting carbonyls into alkenes.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile alternative. libretexts.orgorganic-chemistry.org This reaction typically couples an organoboron compound with an organic halide. libretexts.org To synthesize this compound, 1-bromophenanthrene (B108028) can be coupled with vinylboronic acid or its esters in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling particularly useful for creating structurally diverse derivatives. Substituents can be present on either the phenanthrene core or the vinyl group precursor.
The synthesis of the phenanthrene core itself can be achieved through various classical and modern methods. The Haworth synthesis and the Bardhan-Sengupta synthesis are traditional routes, while transition-metal-catalyzed cycloisomerization reactions of biphenyls containing an alkyne unit provide a more modular approach. nih.gov More recent developments include palladium-catalyzed domino reactions that can construct the phenanthrene skeleton in a single pot from readily available starting materials. nih.gov Another powerful method is the photochemical cyclization of stilbene-type precursors, which uses UV light to induce a 6π-electrocyclization, followed by oxidation to form the aromatic phenanthrene ring. nih.govresearchgate.net
These varied synthetic strategies allow for the introduction of a wide array of substituents—such as alkyl, alkoxy, nitro, or halogen groups—at various positions on the phenanthrene ring, leading to a library of this compound derivatives with tailored structures.
Table 1: Synthetic Methodologies for this compound Derivatives
| Synthetic Method | Key Precursors | Reagents & Conditions | Allowed Structural Variations |
|---|---|---|---|
| Wittig Reaction | 1-Formylphenanthrene | Methylenetriphenylphosphorane (Ph₃P=CH₂), strong base (e.g., n-BuLi) | Substituents on the phenanthrene ring. |
| Suzuki-Miyaura Coupling | 1-Bromophenanthrene, Vinylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Substituents on the phenanthrene ring and/or the vinylboronic acid. |
| Heck Reaction | 1-Bromophenanthrene, Ethylene | Pd catalyst (e.g., Pd(OAc)₂), base, phosphine (B1218219) ligand | Substituents on the phenanthrene ring. |
| Photochemical Cyclization | Substituted Stilbene (B7821643) Analogues | UV irradiation, oxidizing agent (e.g., Iodine, O₂) | Pre-installed substituents on the stilbene precursor define the final substitution pattern. |
Phenanthrene-Based Helically Twisted Polycyclic Aromatic Hydrocarbons (HPAHs)
Helically twisted polycyclic aromatic hydrocarbons, or helicenes, are ortho-fused PAHs that adopt a non-planar, helical structure due to steric hindrance. mappingignorance.org The phenanthrene unit is a fundamental building block for the simplest helicene, mappingignorance.orghelicene. The vinyl group in this compound derivatives can serve as a critical reactive handle for the annulation of additional rings, thereby extending the π-system and inducing helical chirality.
One established method for forming helicenes is the photochemical cyclization of stilbene-like precursors. researchgate.net A derivative of this compound, where an additional aromatic ring is suitably positioned (e.g., 1-(2-phenylvinyl)phenanthrene), can act as a precursor for a higher-order helicene. Upon UV irradiation, a 6π-electrocyclization can occur between the vinyl double bond and the adjacent phenyl ring, followed by oxidative aromatization to yield a new fused ring, extending the helical structure. researchgate.net
A more direct route connecting a phenanthrene moiety and a vinyl group to form a helicene has been demonstrated through gas-phase synthesis. The reaction of the 4-phenanthrenyl radical with vinylacetylene has been shown to yield mappingignorance.org-helicene. nih.govresearchgate.net This process involves a targeted ring annulation via free radical intermediates. nih.gov This pathway highlights the fundamental role that the combination of a phenanthrene core and a two-carbon unsaturated unit (like a vinyl group) can play in constructing the helical framework of HPAHs. While this specific example uses a radical approach, it underscores the potential of this compound derivatives as synthons for building HPAHs through various cyclization strategies, including radical, photochemical, or transition-metal-catalyzed pathways. nih.govekb.eg
Natural Product Isolation and Derivatization
The phenanthrene skeleton is a common structural motif in a variety of natural products, particularly those isolated from the Orchidaceae family. researchgate.netresearchgate.net While this compound itself has not been reported as a major natural product, numerous structurally related phenanthrenes and 9,10-dihydrophenanthrenes have been isolated from orchids such as Coelogyne cristata and other genera. researchgate.netnih.gov The isolation and derivatization techniques applied to these compounds are directly relevant to any potential discovery of naturally occurring vinylphenanthrenes.
The general procedure for isolating these compounds begins with the extraction of plant material (e.g., aerial parts, tubers) using solvents of varying polarity, such as methanol, ethanol, or chloroform. frontiersin.orgnih.gov The crude extract is then subjected to a series of chromatographic separations. rsc.org Techniques typically include open column chromatography over silica (B1680970) gel or Sephadex, followed by purification using medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), often with reversed-phase columns (e.g., C18), to yield the pure compounds. nih.govresearchgate.net
Once isolated, these natural phenanthrenes can undergo various derivatization reactions for structural elucidation or the synthesis of new analogues. Common derivatization methods include:
Acetylation: Hydroxyl groups are often acetylated using acetic anhydride (B1165640) and pyridine (B92270) to form acetate (B1210297) esters. This is useful for characterization and can protect the hydroxyl group during subsequent reactions.
Methylation: Phenolic hydroxyls can be converted to methoxy (B1213986) groups using reagents like diazomethane (B1218177) or dimethyl sulfate.
Dehydrogenation: 9,10-Dihydrophenanthrene derivatives can be aromatized to their corresponding phenanthrene analogues. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For example, the natural product coeloginanthridin triacetate was converted to coeloginanthrin triacetate via dehydrogenation with DDQ. nih.gov
Silylation: Hydroxyl groups can be derivatized with silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). acs.org
These standard isolation and derivatization protocols form the basis of the chemical investigation of phenanthrene-containing natural products. rsc.org
Advanced Spectroscopic and Structural Elucidation of 1 Vinylphenanthrene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-vinylphenanthrene, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assign the specific chemical environments of each proton and carbon atom.
The ¹H NMR spectrum of this compound displays characteristic signals for its aromatic and vinylic protons. The aromatic protons typically resonate in the downfield region, between δ 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents in the phenanthrene (B1679779) core. The vinyl group protons appear as a distinct set of signals, usually in the range of δ 5.0 to 7.0 ppm, with their exact chemical shifts and coupling patterns providing information about their stereochemistry.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts in ¹³C NMR cover a broader range than in ¹H NMR, typically from 0 to 220 ppm. bhu.ac.in Aromatic carbons in this compound are expected to appear in the δ 110-160 ppm region. oregonstate.edu The two carbons of the vinyl group will have distinct chemical shifts, also within the alkene region of the spectrum. Quaternary carbons, those without any attached protons, are usually observed as weaker signals. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |
| Vinylic Protons | 5.0 - 7.0 | 110 - 140 careerendeavour.com |
Note: The actual chemical shifts can be influenced by the solvent and the specific spectrometer frequency.
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms in complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms (vicinal coupling). emerypharma.com For this compound, COSY would show correlations between adjacent protons on the phenanthrene rings and within the vinyl group, helping to trace the connectivity of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, rather than through bonds. slideshare.net NOESY is particularly useful for determining the spatial arrangement of substituents. In the case of this compound, NOESY can show correlations between the vinyl protons and the nearby protons on the phenanthrene ring, confirming the attachment point and orientation of the vinyl group.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. wikipedia.org
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. bioanalysis-zone.comeuropa.eu Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Chemical Ionization Mass Spectrometry (HRMS-CI) are employed for this purpose. europa.eu By measuring the exact mass to several decimal places, the molecular formula of this compound (C₁₆H₁₂) can be unequivocally confirmed. bioanalysis-zone.com
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. When the molecular ion of this compound breaks apart, it forms characteristic fragment ions. libretexts.org The stability of the aromatic phenanthrene ring often results in a prominent molecular ion peak. libretexts.org Fragmentation may involve the loss of the vinyl group or other characteristic cleavages of the aromatic system, and the masses of these fragments help to piece together the molecule's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and alkene components.
Key expected absorptions include:
Aromatic C-H stretch: Typically found just above 3000 cm⁻¹. vscht.cz
Alkene =C-H stretch: Also found in the 3100-3000 cm⁻¹ region. libretexts.org
Aromatic C=C stretch: Multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org
Alkene C=C stretch: An absorption around 1640-1680 cm⁻¹. libretexts.org
C-H out-of-plane bending: These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H | Stretch | ~3030 |
| Vinylic C-H | Stretch | ~3080 |
| Aromatic C=C | Stretch | 1600-1450 |
| Vinylic C=C | Stretch | ~1630 |
| C-H | Out-of-plane bend | 900-675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org Molecules with extensive conjugated π systems, like this compound, exhibit characteristic absorption spectra in the UV-Vis region.
The phenanthrene core itself has a complex UV-Vis spectrum with multiple absorption bands. The addition of the vinyl group, which extends the conjugation, will cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted phenanthrene. msu.edu The spectrum is a result of π → π* transitions within the conjugated system. shu.ac.uk The specific wavelengths and intensities of the absorption bands are a unique fingerprint of the electronic structure of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com This technique allows for the accurate determination of bond lengths, angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties. wikipedia.orgmsu.edu For aromatic compounds like this compound, crystallography provides invaluable insights into the solid-state packing and conformation, which in turn govern the material's properties.
The process of X-ray crystallography involves directing X-rays at a single, high-quality crystal. anton-paar.com The crystal diffracts the X-rays in a specific pattern of intensities and angles. wikipedia.org By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, revealing the positions of the individual atoms. nih.gov
While a specific crystal structure for this compound is not detailed in the provided search results, the principles of the technique are broadly applicable. The synthesis of derivatives containing heavy atoms or aromatic groups can facilitate crystallization and structure determination. msu.edu The crystallographic data would reveal the planarity of the vinyl group relative to the bulky phenanthrene ring system, a key factor influencing electronic conjugation. Furthermore, it would detail the nature of intermolecular forces, such as π-π stacking, which dictates the packing of molecules in the crystal lattice. mdpi.com This information is crucial for correlating the molecular structure with the macroscopic properties of the material. msu.edu
The quality of the crystal is paramount for a successful X-ray diffraction experiment. msu.edu The process begins with nucleation, followed by the growth of a single crystal from a solution or fluid state. msu.edu The resulting crystal should ideally be a single, ordered lattice without significant defects or twinning. msu.edu
| Interactive Data Table: Key Information from X-ray Crystallography | |
| Parameter | Information Gained |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. nih.gov |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. uiowa.edu |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds, providing the exact molecular geometry. msu.edu |
| Intermolecular Interactions | Details on non-covalent interactions like hydrogen bonds and π-π stacking that influence crystal packing. msu.edu |
| Absolute Configuration | The determination of the absolute stereochemistry of chiral molecules. msu.edu |
Advanced Fluorescence Techniques for Polymeric Systems
Advanced fluorescence techniques are powerful tools for probing the structure, dynamics, and interactions within polymeric systems containing fluorescent chromophores like the phenanthrene moiety in poly(this compound). nih.gov These methods offer high sensitivity and can provide information at the single-molecule level. acs.org
Fluorescence Spectroscopy is fundamental in studying phenanthrene-containing polymers. The fluorescence emission of phenanthrene can be influenced by its local environment. For instance, the binding of phenanthrene to extracellular polymeric substances has been shown to quench its fluorescence, a process that can be analyzed to determine binding constants and understand the nature of the interaction, which is often dominated by hydrophobic forces. nih.gov The fluorescence characteristics can also distinguish between monomeric and aggregated states of phenanthrene. acs.org
Time-Resolved Fluorescence Spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique can differentiate between various species in a polymeric system. For example, in poly(this compound), one can distinguish the fluorescence of the isolated phenanthrene monomer from that of an "excimer," which is an excited-state dimer formed between two adjacent phenanthrene units on the polymer chain. Each species will have a characteristic fluorescence lifetime.
Fluorescence Microscopy Techniques provide spatial information about the fluorescent molecules within a sample. licorbio.com
Confocal Laser Scanning Microscopy (CLSM) uses a pinhole to reject out-of-focus light, enabling the creation of high-resolution, optically sectioned images of a sample. nih.govlicorbio.com
Multiphoton Fluorescence Microscopy is another advanced laser scanning technique that allows for imaging deeper into a sample with less photodamage. licorbio.com
Light Sheet Fluorescence Microscopy (LSFM) illuminates a thin slice of the sample at a time, which significantly reduces phototoxicity and allows for high-speed imaging of large samples. scientificimaging.com
Photobleaching Techniques are used to study molecular dynamics. nih.gov
Fluorescence Recovery After Photobleaching (FRAP) involves photobleaching the fluorophores in a specific area and then monitoring the recovery of fluorescence as unbleached molecules move into the area. This provides information on diffusion and mobility. nih.govscientificimaging.com
Fluorescence Loss in Photobleaching (FLIP) is a related technique where a specific region is repeatedly bleached, and the loss of fluorescence in other areas is monitored to understand connectivity and transport between different regions. nih.govscientificimaging.com
Förster Resonance Energy Transfer (FRET) is a technique that can measure distances on the nanometer scale by monitoring the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this transfer is highly dependent on the distance between the two fluorophores, making it a "spectroscopic ruler." nih.gov
| Interactive Data Table: Advanced Fluorescence Techniques and Their Applications | |
| Technique | Information Obtained for Polymeric Systems |
| Fluorescence Correlation Spectroscopy (FCS) | Measures concentration and diffusion coefficients of fluorescently labeled polymer chains. picoquant.comcore.ac.uk |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Creates an image based on the fluorescence lifetime at each pixel, allowing for the mapping of different molecular environments or interactions. nih.govpicoquant.com |
| FRAP | Quantifies the mobility and dynamics of polymer chains or segments. nih.govscientificimaging.com |
| FRET | Probes intramolecular and intermolecular distances, conformational changes, and binding events in polymers. nih.gov |
| Single-Molecule Fluorescence Spectroscopy | Reveals heterogeneities in polymer conformation and dynamics that are hidden in bulk measurements. |
Theoretical and Computational Chemistry Studies of 1 Vinylphenanthrene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as the foundation for understanding a molecule's electronic architecture, which directly influences its chemical behavior. Methods like Hartree-Fock (HF) and various approximations within Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation. These calculations yield crucial data such as optimized molecular geometries, electron density distributions, and orbital energies. For 1-Vinylphenanthrene, these calculations would map the electron distribution across its fused aromatic rings and the attached vinyl group, identifying potential sites for electrophilic or nucleophilic attack. The resulting electronic configuration and energy levels provide a basis for predicting its stability and reactivity patterns. mdpi.comresearchgate.netscienceopen.comchemisgroup.usaspbs.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its ability to balance accuracy with computational efficiency. By approximating the exchange-correlation energy as a functional of the electron density, DFT allows for the calculation of various molecular properties.
HOMO-LUMO Gap Analysis and Electronic Properties
A pivotal application of DFT is the determination of frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key descriptor of a molecule's electronic properties, chemical stability, and susceptibility to chemical reactions or electronic excitations. A smaller HOMO-LUMO gap typically indicates higher reactivity and a greater propensity for electron transfer, which is vital for predicting photochemical and electronic behavior. For this compound, DFT calculations would provide these energy values, offering insights into its potential as an electron donor or acceptor and its response to external stimuli. Commonly used computational levels for such analyses include the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p). researchgate.netphyschemres.orgresearchgate.netresearchgate.netuni-muenchen.deajchem-a.comreddit.com
Aromaticity Assessment (e.g., NICS values)
Aromaticity is a defining characteristic of PAHs like phenanthrene (B1679779), significantly impacting their stability and reactivity. Computational methods, particularly the Nucleus-Independent Chemical Shift (NICS) calculation, are employed to quantify this property. NICS values are derived by calculating the magnetic shielding at a specific point, typically the center of a ring. More negative NICS values generally correlate with increased aromaticity. Common metrics include NICS(0) (at the ring center) and NICS(1) (at a point 1 Å above the ring center), with NICSzz often favored for its focus on π-system contributions. Applying these calculations to the phenanthrene core of this compound would assess the aromaticity of its fused ring system and potentially reveal any influence of the vinyl substituent on this characteristic. researchgate.netresearchgate.netmdpi.comgithub.iounige.ch
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to calculate electronic excitation energies and related transition properties, which are fundamental to understanding a molecule's UV-Visible absorption spectrum. By simulating the molecule's response to an electromagnetic field, TD-DFT can predict absorption maxima, oscillator strengths, and the nature of electronic transitions, such as charge-transfer characteristics. For this compound, TD-DFT calculations would yield information about its optical properties, including its absorption spectrum, which could be relevant for applications in optoelectronics or as a chromophore. The B3LYP functional is frequently utilized in conjunction with TD-DFT for these spectroscopic predictions. chemisgroup.usscirp.orgresearchgate.netnih.govfaccts.de
Natural Bond Orbital (NBO) Analysis of Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique used to examine the nature of chemical bonds and electron delocalization within a molecule. It converts canonical molecular orbitals into localized Lewis-like orbitals, offering insights into hyperconjugation, charge transfer, and the hybridization of atomic orbitals. For this compound, NBO analysis would provide a detailed description of the bonding within the phenanthrene core and the vinyl group, quantifying the extent of π-electron delocalization and identifying any significant charge transfer phenomena. This analysis aids in understanding the molecule's stability and predicting its reactivity based on the electronic distribution within its bonds. physchemres.orgresearchgate.netuni-muenchen.descirp.orgfaccts.deperiodicodimineralogia.itjuniperpublishers.commaterialsproject.orgnih.govnih.gove3s-conferences.org
Mechanistic Predictions and Transition State Analysis
Computational methods are crucial for predicting reaction mechanisms and identifying transition states, which represent the highest energy points along a reaction pathway. Techniques such as the Nudged Elastic Band (NEB) method and intrinsic reaction coordinate (IRC) calculations, often integrated with DFT, enable the mapping of reaction pathways, the determination of activation energies, and the understanding of selectivity-determining factors. For this compound, these methods could be applied to predict its behavior in reactions such as the polymerization of its vinyl group or electrophilic aromatic substitution on its phenanthrene core. Analyzing the transition states would illuminate the critical bond-forming and bond-breaking processes, providing a detailed kinetic and mechanistic understanding of its chemical transformations. mdpi.comscienceopen.comjuniperpublishers.comresearchgate.netrsc.orgchemrxiv.org
Advanced Materials Science Applications of 1 Vinylphenanthrene Polymers and Derivatives
Polymeric Materials with Tuned Optical Properties
The incorporation of the phenanthrene (B1679779) chromophore into polymers allows for the precise tuning of their optical properties. The electronic structure of organic molecular solids, like those made from 1-vinylphenanthrene, often results in more pronounced nonlinear optical properties compared to inorganic solids. researchgate.net The surface functionalization of materials such as silicon quantum dots with aromatic ligands like vinylphenanthrene plays a crucial role in controlling their optical characteristics. researchgate.net
Optoelectronic Device Integration
Polymers derived from this compound are promising candidates for integration into optoelectronic devices. Conjugated polymers, in general, are wide band-gap semiconductors that combine the electronic properties of semiconductors with the processing advantages of plastics. researchgate.net Their derivatives are explored for use in devices like light-emitting diodes (LEDs), field-effect transistors, and photovoltaic devices. nih.gov For instance, anthracene (B1667546) derivatives, which share structural similarities with phenanthrenes, have been developed as multifunctional materials for organic light-emitting transistors (OLETs) and organic phototransistors (OPTs), demonstrating high charge mobility and efficient photoresponse. rsc.org
Research into fullerene derivatives for perovskite solar cells (PSCs) highlights the importance of electron transport layers (ETLs) that are soluble in common organic solvents, a characteristic achievable with vinyl-aromatic polymers. rsc.org The functionalization of silicon quantum dots with 9-vinylphenanthrene (B13942) has been shown to enable efficient energy transfer from the fluorophore to the quantum dot core, a mechanism critical for developing advanced optoelectronic components. researchgate.net
| Material System | Key Property | Potential Application | Reference |
|---|---|---|---|
| Anthracene-phenyl derivative (AntPh-OC8) | Hole mobility up to 2.59 cm² V⁻¹ s⁻¹ | Organic Field-Effect Transistors (OFETs) | rsc.org |
| AntPh-OC8 based OLED | Current Efficiency (CE) of 1.82 cd A⁻¹ | Organic Light-Emitting Diodes (OLEDs) | rsc.org |
| 9-Vinylphenanthrene functionalized Silicon Quantum Dots | Efficient Fӧrster energy transfer | Advanced Optoelectronics | researchgate.net |
| Poly(p-phenylene vinylene) (PPV) derivatives | Tunable optical band gap, yellow-green fluorescence | LEDs, Photovoltaics | wikipedia.org |
Nonlinear Optical Materials Development
Nonlinear optics (NLO) describes the behavior of light in materials where the polarization density responds non-linearly to the electric field of intense light, such as that from lasers. wikipedia.org This can lead to phenomena like second-harmonic generation (SHG), where two photons combine to create a new photon with double the energy. wikipedia.orgsamaterials.com Organic molecular materials are a key focus of NLO research due to their highly tunable electronic structures. researchgate.net
The development of NLO materials involves "molecular engineering," where deliberate structural modifications to individual molecules alter the bulk properties of the solid. researchgate.net While specific studies on the NLO properties of this compound polymers are emerging, the principles of NLO material design are well-established. Materials for NLO applications, particularly for generating light in the UV spectrum, must possess a strong SHG response and a wide transparency range. illinois.edu Organic polymers, including substituted polydiacetylenes and liquid crystals, are among the primary material classes being investigated. researchgate.net The goal is to create materials with superior performance characteristics, such as high damage thresholds and large nonlinear optical coefficients, similar to established inorganic crystals like Beta Barium Borate (BBO) and Lithium Niobate (LiNbO₃). samaterials.com
Photon Harvesting Polymers
Photon-harvesting polymers are designed to capture light energy and channel it to a specific location, mimicking natural photosynthesis. Copolymers of vinylphenanthrene and methacrylic acid have been extensively studied for this purpose. acs.orgacs.org In these systems, the phenanthrene units act as antennas, absorbing photons and transferring the excitation energy along the polymer chain to a trap site. acs.org
The efficiency of this energy migration is highly dependent on the polymer's conformation. researchgate.net Studies have explored the effect of solvent-induced polymer coil collapse on electronic energy transport in methacrylate (B99206) copolymers with pendant phenanthrene chromophores. researchgate.net Both singlet-state and triplet-state energy migration have been investigated in these systems, providing a comprehensive understanding of the photophysical processes involved. acs.orgacs.org This research is fundamental to developing more efficient materials for solar energy conversion and photocatalysis. researchgate.netscilit.com
| Polymer System | Phenomenon Studied | Key Finding | Reference |
|---|---|---|---|
| Vinylphenanthrene-methacrylic acid copolymers | Singlet-state energy migration and trapping | Demonstrates efficient "antenna" effect of phenanthrene chromophores. | acs.org |
| Vinylphenanthrene-methacrylic acid polymers | Triplet-state energy migration in rigid solution | Provides insights into energy transfer mechanisms under different physical conditions. | acs.org |
| Methacrylate/methacrylic acid copolymers with phenanthrene | Effect of solvent-induced coil collapse | Polymer conformation significantly impacts electronic energy transport efficiency. | researchgate.net |
Chiral Materials and Chirality-Induced Spin Selectivity
Chirality refers to a structural asymmetry where a molecule cannot be superimposed on its mirror image. semanticscholar.org When chiral molecules are assembled into ordered structures, they can exhibit a phenomenon known as chirality-induced spin selectivity (CISS). ncsu.edunih.gov The CISS effect allows these materials to act as spin filters, controlling the spin of electrons that pass through them, which is a promising avenue for the development of spintronic devices without magnetic materials. ncsu.edunih.gov
π-conjugated polymers are a key class of materials for exploring CISS. rsc.org The polymerization of chiral monomers can lead to helical polymer structures that exhibit strong CISS. Systematic studies have shown that highly ordered conjugated polymers display much higher spin polarizations than their randomly oriented counterparts. nih.gov Recent research has demonstrated the inverse CISS (ICISS) effect in chiral assemblies of π-conjugated polymers, where an injected spin current generates a charge current. nih.govosti.gov This work has shown that very long spin relaxation times, up to several nanoseconds, are achievable in these organic systems at room temperature. nih.gov Given that this compound possesses a π-conjugated system, polymers and copolymers derived from it could be designed with chiral side chains or through chiral polymerization techniques to create materials with significant CISS effects for advanced electronic applications. semanticscholar.orgrsc.org
Development of Molecular Machines and Responsive Materials (e.g., Molecular Springs)
Molecular machines are assemblies of molecular components designed to produce mechanical movements in response to specific stimuli, such as light or chemical energy. wikipedia.org The 2016 Nobel Prize in Chemistry was awarded for the design and synthesis of these nanoscale devices, which include motors, switches, and shuttles. nobelprize.org Responsive polymers, or "smart" materials, are polymers that undergo significant changes in their physical or chemical properties in response to external stimuli. rsc.org
Polymers derived from this compound are being explored for their potential in creating responsive materials. epo.org The rigid phenanthrene unit, combined with a flexible polymer backbone, can lead to materials that respond to mechanical stress, temperature, or light. These responses can be harnessed to create components for molecular machines. For example, researchers have connected molecular motors to long polymers, causing the polymers to wind into a bundle when exposed to light. nobelprize.org The development of such systems paves the way for creating complex, functional materials like molecular springs or artificial muscles from specifically designed vinylphenanthrene-based polymers. rsc.orgepo.org
Applications in Nanostructured Materials
Nanostructured materials, with features on the 1-100 nanometer scale, have applications in fields ranging from electronics to medicine due to their unique properties derived from their small size. ijnc.irencyclopedia.pub These materials can be categorized as carbon-based, inorganic-based, organic-based, or composites. ijnc.ir Organic-based nanomaterials, including polymers, are used to create structures like nanoparticles, nanofibers, and nanocomposites. ijnc.irmdpi.com
This compound and its polymers can be incorporated into nanostructured materials to impart specific functions. A key example is the surface functionalization of inorganic nanoparticles to control their properties. researchgate.net For instance, silicon quantum dots functionalized with 9-vinylphenanthrene demonstrate efficient energy transfer, which is crucial for applications in nano-electronics and sensing. researchgate.net Furthermore, polymers containing this compound can be used as the matrix material in nanocomposites, where the polymer's properties are enhanced by the addition of nanofillers. mdpi.com The characterization of such materials often involves advanced microscopy techniques, such as scanning electron microscopy (SEM), to visualize the nanostructure and the dispersion of nanoparticles within the polymer matrix. mdpi.com These approaches enable the creation of hybrid materials with tailored optical, electronic, and mechanical properties. novapublishers.com
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Analyze vinyl proton signals (δ 5.0–6.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) for structural confirmation.
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular ion peaks (m/z 204 for C₁₆H₁₂).
- High-Resolution GC-MS : Detect trace impurities (<1%) in synthesized batches .
How can reactivity ratios (r₁, r₂) be experimentally determined to predict copolymerization behavior?
Advanced Research Question
Conduct copolymerization at varying monomer feed ratios (e.g., 10:90 to 90:10).
Analyze copolymer composition via NMR or FTIR.
Apply the Mayo-Lewis equation:
Use nonlinear regression to calculate r₁ and r₂. Discrepancies arise if r₁ × r₂ > 1, indicating non-ideal kinetics (observed in 9-Vinylphenanthrene) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Maintain SDS documentation .
What computational models predict the environmental persistence of this compound?
Advanced Research Question
- Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradation half-life using software like EPI Suite.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess stability under UV exposure.
- Environmental Fate : Correlate log Kow (octanol-water partition coefficient) with bioaccumulation potential .
How can contradictions in reported reactivity ratios for this compound be resolved?
Q. Data Contradiction Analysis
- Source Audit : Verify monomer purity (≥99%) and initiator concentrations.
- Method Comparison : Cross-validate NMR vs. FTIR compositional analyses.
- Statistical Re-evaluation : Apply the Kelen-Tüdős method to reduce experimental bias .
How to design a study comparing the thermal stability of this compound with its structural analogs?
Q. Experimental Design
Sample Preparation : Synthesize this compound, 9-Vinylanthracene, and 1-Vinylnaphthalene.
Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen.
Differential Scanning Calorimetry (DSC) : Measure glass transition temperatures (Tg).
Data Interpretation : Correlate stability with aromatic conjugation and steric effects .
What challenges arise in detecting this compound in environmental samples?
Q. Environmental Analysis
- Matrix Interference : Co-eluting PAHs (e.g., phenanthrene, pyrene) complicate GC-MS identification.
- Low Concentrations : Use solid-phase microextraction (SPME) for preconcentration.
- Quantification Limits : Optimize limits of detection (LOD) to 0.1 ppb via tandem MS .
What mechanistic insights explain the higher reactivity of 9-Vinylphenanthrene compared to 1-Vinylanthracene?
Q. Advanced Mechanistic Study
- Resonance Stabilization : The 9,10 double bond in phenanthrene is non-aromatic, reducing stabilization of the radical intermediate.
- Steric Effects : 1-Vinylanthracene experiences greater steric hindrance, lowering polymerization rates.
Theoretical Framework : Apply frontier molecular orbital (FMO) theory to compare activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
